![molecular formula C39H65ClN2O3 B14458378 2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine](/img/structure/B14458378.png)
2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 4,4’-(1-methylethylidene)bis-, polymer with (chloromethyl)oxirane, reaction products with N-(9Z)-9-octadecenyl-1,3-propanediamine is a complex chemical compound used in various industrial applications. This compound is a polymer formed through the reaction of phenol, 4,4’-(1-methylethylidene)bis- with (chloromethyl)oxirane, and further reacted with N-(9Z)-9-octadecenyl-1,3-propanediamine. It is known for its unique properties, including high thermal stability, chemical resistance, and mechanical strength.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps:
Polymerization: Phenol, 4,4’-(1-methylethylidene)bis- is polymerized with (chloromethyl)oxirane under controlled conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete polymerization.
Reaction with N-(9Z)-9-octadecenyl-1,3-propanediamine: The resulting polymer is then reacted with N-(9Z)-9-octadecenyl-1,3-propanediamine. This step is usually carried out in a solvent medium to facilitate the reaction and ensure uniform mixing of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous processing techniques. The reaction conditions are carefully monitored to maintain product quality and consistency. The final product is purified through various methods, including filtration and distillation, to remove any unreacted materials and by-products.
化学反応の分析
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties, such as its solubility and mechanical strength.
Substitution: The polymer can undergo substitution reactions, where specific functional groups are replaced with others, altering its chemical and physical properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated products.
科学的研究の応用
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of advanced materials and polymers.
Biology: The compound’s unique properties make it suitable for use in biological research, particularly in the development of biomaterials.
Medicine: It is explored for its potential use in drug delivery systems and medical devices due to its biocompatibility.
Industry: The compound is used in coatings, adhesives, and sealants, where its chemical resistance and mechanical strength are highly valued.
作用機序
The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. The polymer’s structure allows it to form strong bonds with other molecules, enhancing its stability and functionality. The specific pathways involved depend on the application, but generally, the compound’s effects are mediated through its ability to interact with and modify the properties of other materials.
類似化合物との比較
Similar Compounds
- Phenol, 4,4’-(1-methylethylidene)bis-, polymer with (chloromethyl)oxirane, reaction products with diethylenetriamine
- Phenol, 4,4’-(1-methylethylidene)bis-, polymer with (chloromethyl)oxirane, reaction products with 2-methyl-1H-imidazole
Uniqueness
Compared to similar compounds, Phenol, 4,4’-(1-methylethylidene)bis-, polymer with (chloromethyl)oxirane, reaction products with N-(9Z)-9-octadecenyl-1,3-propanediamine stands out due to its enhanced thermal stability and chemical resistance. These properties make it particularly suitable for applications requiring high-performance materials.
特性
分子式 |
C39H65ClN2O3 |
|---|---|
分子量 |
645.4 g/mol |
IUPAC名 |
2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine |
InChI |
InChI=1S/C21H44N2.C15H16O2.C3H5ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22;1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;4-1-3-2-5-3/h9-10,23H,2-8,11-22H2,1H3;3-10,16-17H,1-2H3;3H,1-2H2/b10-9-;; |
InChIキー |
KAFWXDMBIDXOHX-XXAVUKJNSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCCNCCCN.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1C(O1)CCl |
正規SMILES |
CCCCCCCCC=CCCCCCCCCNCCCN.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1C(O1)CCl |
関連するCAS |
68610-10-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


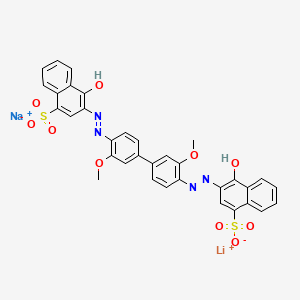
![4-methyl-2-[(E)-2-phenylethenyl]phenol](/img/structure/B14458303.png)
![Benzenemethanamine, N-[(3-chlorophenyl)methylene]-](/img/structure/B14458304.png)
![Sodium 1-amino-9,10-dihydro-4-[[4-[(2-naphthylsulphonyl)amino]cyclohexyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14458323.png)
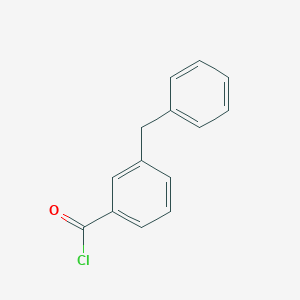
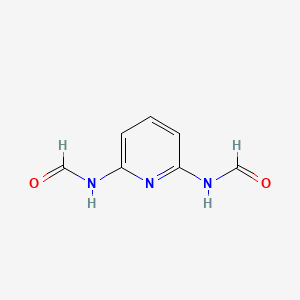
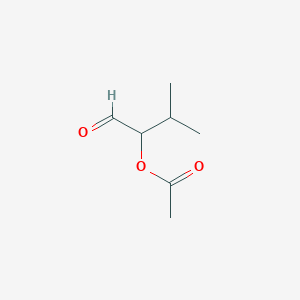
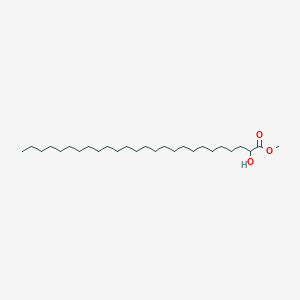
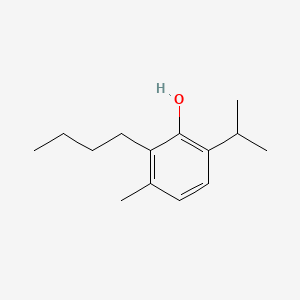
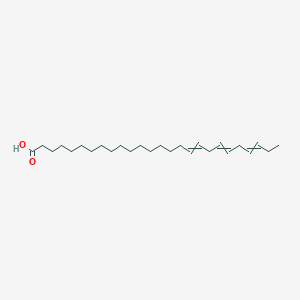
![3-(Diethylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14458349.png)
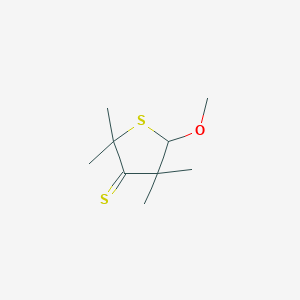

![4-Bromo-4h-cyclopenta[def]phenanthrene](/img/structure/B14458374.png)
